molecular formula C12H15NO B1298490 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde CAS No. 84754-31-4

2-Methyl-4-pyrrolidin-1-yl-benzaldehyde

Cat. No.: B1298490
CAS No.: 84754-31-4
M. Wt: 189.25 g/mol
InChI Key: YXOJINLHPFVAAB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde typically involves the reaction of 2-methyl-4-nitrobenzaldehyde with pyrrolidine under reductive conditions . The nitro group is reduced to an amine, which then undergoes cyclization to form the pyrrolidine ring. Common reagents used in this process include hydrogen gas and a palladium catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and automated systems helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-pyrrolidin-1-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-4-pyrrolidin-1-yl-benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring enhances its binding affinity to these targets, facilitating various biochemical pathways . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-pyrrolidin-1-yl-benzaldehyde is unique due to the presence of both a methyl group and a pyrrolidine ring, which confer distinct chemical properties and reactivity. This combination enhances its versatility as a synthetic intermediate and its potential in various applications .

Properties

IUPAC Name

2-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-8-12(5-4-11(10)9-14)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOJINLHPFVAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359323
Record name 2-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84754-31-4
Record name 2-methyl-4-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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